(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is a synthetic compound belonging to the class of azetidinone derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone typically involves the reaction of 3-aminoazetidine with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane or dimethylformamide is used.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and products. Purification steps such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: : Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Reagents such as alkyl halides, acyl chlorides, and isocyanates are used under various conditions.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Alcohols.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses such as inhibition of bacterial growth or modulation of cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is unique due to its structural features and biological activity. Similar compounds include:
Azetidinone derivatives: : Other compounds in this class share similar structural motifs but may differ in their substituents and biological activities.
Tetralin derivatives: : Compounds with similar core structures but different functional groups.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-8-16(9-13)14(17)12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13H,1-4,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSGFNJNGWZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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